molecular formula C14H17N3O5 B5024764 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide

1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide

Cat. No. B5024764
M. Wt: 307.30 g/mol
InChI Key: XAENJXKCLRQVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide, also known as NBOMe, is a class of synthetic hallucinogenic drugs that have been gaining popularity in recent years. NBOMe is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug.

Mechanism of Action

1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide acts as a partial agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. It binds to the receptor and activates it, leading to changes in brain activity and behavior. This compound also has a high affinity for the 5-HT1A receptor, which is responsible for regulating mood and anxiety.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects on the body. It has been found to increase heart rate and blood pressure, as well as cause vasoconstriction. This compound has also been found to increase levels of dopamine and serotonin in the brain, which may contribute to its psychedelic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of psychedelic drugs on the brain with a high degree of specificity. However, one limitation of using this compound in lab experiments is its potential for toxicity and adverse effects. This compound has been associated with a number of adverse effects, including seizures, cardiac arrest, and death.

Future Directions

There are a number of future directions for research on 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide. One area of research is the development of new drugs that target the 5-HT2A receptor with greater selectivity and fewer adverse effects. Another area of research is the study of the long-term effects of this compound on the brain and behavior. Additionally, research on the potential therapeutic uses of this compound, such as for the treatment of depression and anxiety, is also an area of interest.

Synthesis Methods

1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide is synthesized by the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This is then reacted with 4-iodobenzaldehyde to form the intermediate compound, which is then reacted with piperidine to form this compound.

Scientific Research Applications

1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide has been used in scientific research to study the effects of psychedelic drugs on the brain. It has been found to be a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. This compound has been used to study the effects of psychedelic drugs on the brain, including changes in brain activity, connectivity, and behavior.

properties

IUPAC Name

1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c15-14(18)9-2-1-3-16(6-9)7-10-4-12-13(22-8-21-12)5-11(10)17(19)20/h4-5,9H,1-3,6-8H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAENJXKCLRQVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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